Differential Potency Against Cathepsin L vs. Cathepsin B: A Kinetic Comparison
Z-FG-NHO-Bz demonstrates significantly higher potency for cathepsin L compared to cathepsin B, as measured by the second-order rate constant (k2/Ki). Its k2/Ki for cathepsin L (3.8 x 10⁵ M⁻¹sec⁻¹) is 43-fold higher than for cathepsin B (8.9 x 10³ M⁻¹sec⁻¹) [1]. In contrast, the broad-spectrum inhibitor E-64 is a weak inhibitor of cathepsin B [2], and the selective inhibitor CA-074 exhibits negligible activity against cathepsin L (Ki ≈ 40-200 μM) while potently inhibiting cathepsin B (Ki = 2-5 nM) . This starkly different selectivity profile means Z-FG-NHO-Bz is uniquely positioned for experiments requiring potent cathepsin L inhibition without the extreme cathepsin B selectivity of CA-074.
| Evidence Dimension | Inhibitory Potency (k2/Ki) for Cathepsin B and Cathepsin L |
|---|---|
| Target Compound Data | Cathepsin B: 8.9 x 10³ M⁻¹sec⁻¹; Cathepsin L: 3.8 x 10⁵ M⁻¹sec⁻¹ |
| Comparator Or Baseline | E-64: Weak inhibitor of Cathepsin B; CA-074: Cathepsin B Ki = 2-5 nM, Cathepsin L Ki = 40-200 μM |
| Quantified Difference | Z-FG-NHO-Bz shows 43-fold higher potency for cathepsin L over cathepsin B. CA-074 shows >10,000-fold selectivity for cathepsin B over L. |
| Conditions | Purified enzyme kinetics; pH 5-9 (for Z-FG-NHO-Bz stability) |
Why This Matters
For studies where cathepsin L plays a dominant role, such as in certain models of cancer invasion or antigen presentation, Z-FG-NHO-Bz provides potent inhibition without the extreme B-selectivity of CA-074 or the weak B-activity of E-64, enabling more nuanced mechanistic dissection.
- [1] Calbiochem. Cathepsin Inhibitor I. Technical Datasheet. View Source
- [2] E-64 - an overview. ScienceDirect. View Source
